molecular formula C17H14ClN3O3 B11294857 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11294857
M. Wt: 343.8 g/mol
InChI Key: SQETYHWPRCAGQS-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring in the structure contributes to its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-chlorobenzohydrazide with 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in antimicrobial, antiviral, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is unique due to its specific structural features, such as the combination of the oxadiazole ring with the chlorophenyl and methylphenoxy groups

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-5-2-3-8-14(11)23-10-15(22)19-17-20-16(24-21-17)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

SQETYHWPRCAGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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